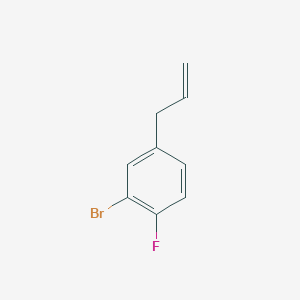

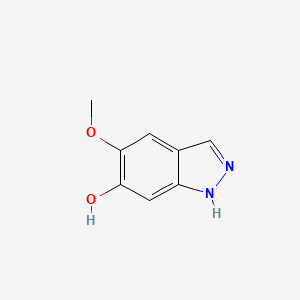

![molecular formula C16H10F4O B2530276 1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 1242145-59-0](/img/structure/B2530276.png)

1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one” is a type of chalcone . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds . They play a significant role in many natural and synthetic compounds used in the treatment of inflammation, cancer, and other diseases .

Synthesis Analysis

The synthesis of this compound involves a Claisen–Schmidt condensation reaction in an alkaline medium at room temperature . The yield of the compound is around 90% . The structures of the synthesized chalcones were successfully characterized and confirmed using FT-IR, NMR spectroscopic and GC–MS spectrometric techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, a boiling point of 352.7±52.0 °C at 760 mmHg, and a flash point of 167.1±30.7 °C . It also has a molar refractivity of 77.3±0.3 cm3, and a polar surface area of 56 Å2 .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, focusing on six unique fields:

Pharmaceutical Development

1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is a compound of interest in pharmaceutical research due to its potential bioactivity. Its structure, featuring both fluorine and trifluoromethyl groups, can enhance the metabolic stability and bioavailability of drug candidates. Researchers explore its derivatives for anti-inflammatory, anticancer, and antimicrobial properties .

Organic Synthesis

This compound is valuable in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in various chemical reactions, such as Michael additions and aldol condensations. These reactions are fundamental in constructing carbon-carbon bonds, which are crucial in synthesizing pharmaceuticals and agrochemicals .

Material Science

In material science, 1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is used to develop advanced materials with specific properties. Its incorporation into polymers can enhance thermal stability, chemical resistance, and mechanical strength. These materials find applications in coatings, adhesives, and high-performance composites .

Catalysis

The compound serves as a ligand in catalytic processes, particularly in transition metal catalysis. Its electron-withdrawing groups can modulate the electronic properties of metal centers, improving the efficiency and selectivity of catalytic reactions. This is particularly useful in fine chemical synthesis and industrial processes .

Propiedades

IUPAC Name |

(E)-1-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F4O/c17-14-8-4-12(5-9-14)15(21)10-3-11-1-6-13(7-2-11)16(18,19)20/h1-10H/b10-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUPBLPNHLWRLJ-XCVCLJGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2530200.png)

![N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2530207.png)

![1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530209.png)

![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2530210.png)